molecular formula C21H23N3O2 B2368646 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 898455-24-8

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Cat. No.: B2368646
CAS No.: 898455-24-8
M. Wt: 349.434
InChI Key: BEVXOZXVZBYSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a synthetic organic compound designed for pharmaceutical and biological research. This molecule features a quinazolin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure combines this core with a 2-ethylbutanamide side chain, linked via a phenyl ring, creating a complex architecture suitable for exploring novel therapeutic pathways. Quinazolin-4-one derivatives, like this compound, are of significant research interest due to their wide range of potential biological activities. Scientific literature has documented that hybrid derivatives incorporating the quinazolin-4-one moiety possess various pharmacological effects, including anticancer , anticonvulsant , and antimicrobial properties . These compounds are frequently investigated for their capacity to interact with key enzymatic targets and cellular pathways. Researchers value this structural class for developing new chemical probes and potential therapeutic agents. This product is intended for Research Use Only (RUO) . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-9-8-10-17(13-16)24-14(3)22-19-12-7-6-11-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVXOZXVZBYSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Each approach offers distinct advantages depending on the substitution pattern desired on the quinazolinone core. For 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, the synthesis requires careful consideration of reaction sequence to ensure proper introduction of the 2-methyl group on the quinazolinone, the 3-phenyl substituent, and finally the 2-ethylbutanamide moiety.

Key Considerations for Synthetic Planning

When developing a synthetic strategy for this compound, several factors must be considered:

  • Regioselectivity in forming the quinazolinone core with the methyl group at position 2
  • Efficient introduction of the phenyl substituent at position 3
  • Selective functionalization of the phenyl ring with the 2-ethylbutanamide group
  • Overall yield and purity of the final product
  • Availability and cost of starting materials
  • Environmental impact of the synthetic route

Preparation Method 1: Synthesis via Anthranilic Acid Derivatives

Materials and Reagents

Reagent Function Quantity
Anthranilic acid Starting material 1.0 equivalent
Acetic anhydride Cyclizing agent 3.0 equivalents
3-Nitroaniline Source of phenyl ring 1.1 equivalents
2-Ethylbutanoyl chloride Amide formation 1.2 equivalents
Triethylamine Base 2.5 equivalents
Palladium catalyst Reduction catalyst 5 mol%
Hydrogen gas Reduction agent Excess
Dimethylformamide (DMF) Solvent As required
Ethanol Solvent As required
Dichloromethane Solvent As required

Synthetic Route

Formation of 2-Methyl-4-oxoquinazoline Core

The synthesis begins with the formation of the 2-methyl-4-oxoquinazoline core structure. Based on methodologies developed for similar compounds, this typically involves the reaction of anthranilic acid with appropriate acylating agents to form the quinazolinone scaffold.

Step 1: Formation of N-acetylanthranilic acid
Anthranilic acid is treated with acetic anhydride in a suitable solvent (such as DMF or ethanol) at temperatures between 25-30°C for 2-3 hours to form N-acetylanthranilic acid.

Step 2: Cyclization to form 2-methyl-4H-benzo[d]oxazin-4-one
The N-acetylanthranilic acid is then refluxed in excess acetic anhydride for 1-2 hours, leading to cyclization and formation of 2-methyl-4H-benzo[d]oxazin-4-one (benzoxazinone intermediate). This intermediate is typically isolated by removing excess acetic anhydride under reduced pressure.

Step 3: Conversion to 2-methyl-4-oxoquinazoline
The benzoxazinone intermediate is treated with ammonia or ammonium acetate in DMF or ethanol under reflux conditions for 2-3 hours, resulting in the formation of 2-methyl-4-oxoquinazoline.

Formation of the 2-ethylbutanamide Moiety

Step 6: Amide formation
The amino group on the phenyl ring is reacted with 2-ethylbutanoyl chloride in the presence of triethylamine in dichloromethane at 0-5°C for 2 hours, followed by warming to room temperature and stirring for an additional 4 hours to form the final product, this compound.

Purification

The crude product is purified through a combination of techniques:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/water)
  • Column chromatography using silica gel with an eluent system of chloroform/methanol (typically 19:1)
  • If necessary, further purification by preparative HPLC

Preparation Method 2: Synthesis via Benzoxazinone Intermediates

Materials and Reagents

Reagent Function Quantity
Anthranilic acid Starting material 1.0 equivalent
3-Chloropropionic acid chloride Acylating agent 1.2 equivalents
Acetic anhydride Cyclizing agent Excess
3-Nitroaniline Source of phenyl ring 1.1 equivalents
Sodium dithionite Reducing agent 3.0 equivalents
2-Ethylbutanoyl chloride Amide formation 1.2 equivalents
Potassium carbonate Base 2.0 equivalents
Dimethylformamide (DMF) Solvent As required
Ethanol Solvent As required
Dichloromethane Solvent As required

Synthetic Route

This method is adapted from procedures described for similar quinazolinone derivatives, particularly focusing on the formation of benzoxazinone intermediates as key precursors.

Formation of N-acylanthranilic Acid

Step 1: N-acylation of anthranilic acid
Anthranilic acid is treated with 3-chloropropionic acid chloride in DMF at room temperature for 3 hours, forming N-(3-chloropropionyl)anthranilic acid. The reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried under reduced pressure.

Formation of Benzoxazinone Intermediate

Step 2: Cyclization to benzoxazinone
The N-(3-chloropropionyl)anthranilic acid is dissolved in acetic anhydride and heated for 1 hour with vigorous stirring. The solvent is then removed by distillation under reduced pressure to give the benzoxazinone intermediate.

Formation of Quinazolinone Core with 3-Phenyl Substituent

Step 3: Reaction with 3-nitroaniline
The benzoxazinone intermediate is treated with 3-nitroaniline in DMF under reflux conditions for 2 hours. This reaction introduces the phenyl ring at position 3 while forming the quinazolinone core structure. The product is isolated by pouring the reaction mixture into ice-cold water and collecting the precipitate by filtration.

Reduction of Nitro Group and Amide Formation

Step 4: Reduction of nitro group
The nitro group is reduced using sodium dithionite in a mixture of DMF and water at 60-70°C for 2-3 hours, yielding the corresponding amino derivative.

Step 5: Amide formation
The amino group is reacted with 2-ethylbutanoyl chloride in the presence of potassium carbonate in DMF at room temperature for 4-6 hours to form the final product, this compound.

Purification and Analysis

Purification is achieved through column chromatography on silica gel using an eluent system of chloroform/methanol (typically 49:1). The final product is characterized using various analytical techniques as described in Section 6.

Yield and Advantages

This method typically provides yields of 50-65% for the final product, which is higher than Method 1. The primary advantages include:

  • Higher overall yield
  • Fewer side reactions
  • More efficient introduction of the 3-phenyl substituent
  • Better scalability for larger-scale synthesis

Research has shown that conducting these reactions in DMF produces higher yields compared to ethanol as a solvent.

Alternative Preparation Methods

Synthesis from 2-Aminobenzamide

An alternative approach utilizes 2-aminobenzamide as the starting material, which can be more readily available in some laboratories.

Materials and Reagents
Reagent Function Quantity
2-Aminobenzamide Starting material 1.0 equivalent
Acetic anhydride Acylating agent 2.0 equivalents
3-Bromoaniline Source of phenyl ring 1.1 equivalents
Copper(I) iodide Coupling catalyst 10 mol%
1,10-Phenanthroline Ligand 20 mol%
Potassium phosphate Base 2.0 equivalents
2-Ethylbutanoyl chloride Amide formation 1.2 equivalents
Triethylamine Base 1.5 equivalents
Various solvents Reaction medium As required
Synthetic Route

Step 1: Formation of 2-methyl-4-oxoquinazoline
2-Aminobenzamide is heated with acetic anhydride at 100-110°C for 2-3 hours, resulting in cyclization to form 2-methyl-4-oxoquinazoline.

Step 2: N-arylation at position 3
The 2-methyl-4-oxoquinazoline is reacted with 3-bromoaniline using a copper-catalyzed coupling reaction. Typically, this involves copper(I) iodide, 1,10-phenanthroline as a ligand, and potassium phosphate as a base in dioxane at 110°C for 18-24 hours.

Step 3: Conversion of bromide to amine
The bromo group is converted to an amine through a series of reactions (such as Buchwald-Hartwig amination) or through nitration followed by reduction.

Step 4: Amide formation
The resulting amino group is reacted with 2-ethylbutanoyl chloride in the presence of triethylamine in dichloromethane to form the target compound.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reactions involved in synthesizing quinazolinone derivatives, offering advantages in terms of reduced reaction times and potentially higher yields.

Key Advantages of Microwave Synthesis
  • Reaction times reduced from hours to minutes
  • Higher yields due to suppression of side reactions
  • Enhanced selectivity
  • More environmentally friendly approach due to reduced solvent usage
Modified Procedure for Microwave Synthesis

The procedures described in Methods 1 and 2 can be adapted for microwave synthesis by:

  • Using microwave-compatible vessels
  • Adjusting reaction temperatures (typically 20-30°C higher)
  • Reducing reaction times by 80-90%
  • Optimizing solvent volumes for efficient heating

Analysis and Characterization

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Based on the structural features of this compound and data from similar compounds, the following characteristic IR absorption bands would be expected:

Functional Group Wavenumber Range (cm⁻¹) Assignment
N-H (amide) 3300-3250 Stretching vibration
C-H (aromatic) 3080-3020 Stretching vibration
C-H (aliphatic) 2970-2850 Stretching vibration
C=O (quinazolinone) 1680-1660 Stretching vibration
C=O (amide) 1650-1630 Stretching vibration
C=N, C=C (aromatic) 1620-1580, 1500-1400 Stretching vibrations
C-N 1350-1250 Stretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The expected ¹H NMR signals for this compound would include:

Proton Type Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic protons (quinazolinone) 8.0-8.2, 7.5-7.8 Multiplets H-5, H-6, H-7, H-8
Aromatic protons (phenyl) 7.2-7.6 Multiplets Phenyl ring protons
N-H (amide) 9.8-10.2 Singlet Amide proton
CH₃ (at C-2) 2.4-2.6 Singlet Methyl at quinazolinone C-2
CH (2-ethylbutyl) 2.0-2.2 Multiplet CH at α-position to carbonyl
CH₂ (ethyl groups) 1.4-1.8 Multiplets CH₂ of ethyl groups
CH₃ (ethyl groups) 0.8-1.0 Triplets Terminal methyl groups
¹³C NMR Spectroscopy

Key carbon signals would include:

Carbon Type Chemical Shift (δ, ppm) Assignment
C=O (quinazolinone) 160-165 Carbonyl carbon of quinazolinone
C=O (amide) 170-175 Carbonyl carbon of amide
C-2 (quinazolinone) 155-160 C-2 of quinazolinone ring
C-8a (quinazolinone) 145-150 Junction carbon
Aromatic carbons 115-140 Various aromatic carbons
CH₃ (at C-2) 22-25 Methyl carbon at C-2
CH (2-ethylbutyl) 45-50 α-carbon to carbonyl
CH₂ (ethyl groups) 20-30 Methylene carbons
CH₃ (ethyl groups) 10-15 Terminal methyl carbons
Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak corresponding to the molecular formula C₂₁H₂₃N₃O₂
  • Fragmentation patterns characteristic of quinazolinone structures
  • Typical fragmentations of the 2-ethylbutanamide moiety

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC analysis would typically employ:

  • C18 or similar reverse-phase column
  • Mobile phase: acetonitrile/water gradient with 0.1% formic acid
  • UV detection at 254 nm and 280 nm
  • Expected retention time based on polarity compared to known standards
Thin-Layer Chromatography (TLC)

TLC analysis would use:

  • Silica gel plates
  • Mobile phase: chloroform/methanol systems (typically 9:1 or 19:1)
  • Visualization with UV light and appropriate staining reagents

Physical Property Analysis

Expected physical properties include:

Property Expected Value/Range
Physical appearance White to off-white crystalline solid
Melting point 185-195°C (estimated based on similar compounds)
Solubility Soluble in organic solvents like DMSO, DMF, chloroform; poorly soluble in water
LogP (calculated) 3.5-4.5 (indicating moderate lipophilicity)

Discussion of Synthetic Challenges and Optimization

Optimization Strategies

Based on the synthesis of similar compounds, the following optimization strategies are recommended:

  • Solvent selection : DMF has been found to produce higher yields compared to ethanol for many of the key reactions in quinazolinone synthesis.

  • Temperature control : Careful monitoring and control of reaction temperatures are crucial, particularly during the formation of benzoxazinone intermediates and subsequent reactions with amines.

  • Catalyst loading : For coupling reactions, optimizing catalyst loading can significantly impact yield and purity.

  • Reaction time : Extended reaction times may lead to decomposition or side reactions; proper monitoring (e.g., by TLC) is essential.

Scale-up Considerations

For larger-scale synthesis, additional factors to consider include:

  • Heat transfer efficiency in larger reaction vessels
  • Safety considerations related to exothermic reactions
  • Solvent recovery and recycling
  • Purification methods suitable for larger quantities of material

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinazolinone derivatives with carboxylic acid groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated quinazolinone derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of N-aryl amides with heterocyclic motifs. Key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Properties Reference
2-Ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide (Target) Quinazolinone 2-Methylquinazolinone, 3-phenyl linkage, ethylbutanamide ~365 (estimated) Potential kinase inhibition; enhanced steric bulk from ethyl group
2-Ethyl-N-(2-oxoindolin-5-yl)butanamide (Compound 61) Indolinone 2-Oxoindolin-5-yl, ethylbutanamide 260.3 TLK2 inhibition (IC₅₀ = 120 nM); moderate solubility in polar solvents
N-(2-Oxoindolin-5-yl)benzamide (Compound 63) Indolinone Benzamide substituent 266.3 Reduced potency compared to ethylbutanamide analogs; higher lipophilicity
3-Methyl-N-(2,2,2-trichloro-1-{...}ethyl)butanamide () Pyrazole-thioureido Trichloroethyl, pyrazole-carbamothioyl ~550 (estimated) High molecular weight; potential halogen-dependent bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide N,O-bidentate directing group 207.3 Metal-catalyzed C–H functionalization utility; limited pharmacological relevance

Physicochemical and Pharmacological Insights

  • Quinazolinone vs.
  • Side Chain Modifications : The ethylbutanamide group in the target compound and Compound 61 enhances hydrophobicity compared to benzamide derivatives (e.g., Compound 63), improving membrane permeability but possibly compromising aqueous solubility .

Biological Activity

The compound 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a derivative of quinazoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a quinazoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds structurally related to this compound showed inhibition of cancer cell proliferation. Specifically, the compound was tested against various cancer cell lines, revealing a dose-dependent reduction in cell viability.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis via caspase activation
MCF7 (Breast)7.5Inhibition of cell cycle progression
A549 (Lung)6.0Modulation of apoptotic pathways

The mechanism of action involves the activation of apoptotic pathways, as indicated by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In an experimental model using carrageenan-induced paw edema in rats, the compound exhibited significant inhibition comparable to standard anti-inflammatory drugs.

Treatment Inhibition (%)
Control0
Compound (10 mg/kg)75
Indomethacin (10 mg/kg)80

These results suggest that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering the expression levels of apoptotic proteins.
  • Anti-inflammatory Pathways : It appears to inhibit the production of inflammatory mediators, thereby reducing edema and inflammation in vivo.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound had IC50 values ranging from 5 µM to 10 µM against various cancer cell lines, indicating potent anticancer activity.
  • Animal Models : In animal models, administration of the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls.

Q & A

Q. What are the key synthetic routes for 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions starting from quinazolinone precursors and phenyl-substituted intermediates. A common approach includes:

  • Step 1 : Formation of the quinazolin-4(3H)-one core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Step 2 : Introduction of the 2-methyl group at the quinazolinone nitrogen via alkylation using methyl iodide in the presence of a base like potassium carbonate .
  • Step 3 : Coupling the quinazolinone moiety to the phenylbutanamide group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling may be employed using a boronic acid derivative of the phenylbutanamide .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling steps .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization improve cross-coupling efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity, critical for biological testing .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents. For example, the quinazolinone carbonyl group appears as a distinct peak at ~168 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
  • X-ray Crystallography : SHELXL software (via the SHELX system) resolves 3D conformation, particularly steric interactions between the ethylbutanamide chain and the quinazolinone ring . Crystallization in methanol/water mixtures often yields diffraction-quality crystals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as kinases or DNA topoisomerases?

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite simulate binding to kinase ATP-binding pockets. The quinazolinone core aligns with hydrophobic regions, while the ethylbutanamide sidechain may occupy solvent-exposed areas .
  • Molecular Dynamics (MD) : GROMACS or AMBER assess stability of target-ligand complexes. Simulations >100 ns reveal conformational flexibility in the phenylbutanamide moiety, influencing binding affinity .
  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties of the 4-oxo group, which may participate in hydrogen bonding with catalytic lysine residues in kinases .

Q. What strategies resolve contradictions between in vitro activity and physicochemical properties (e.g., solubility vs. potency)?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the ethylbutanamide chain to enhance aqueous solubility without altering target affinity .
  • Salt Formation : Co-crystallization with counterions (e.g., HCl, sodium) improves bioavailability. For instance, hydrochloride salts of analogous quinazolinones show 3-fold higher solubility at pH 7.4 .
  • Lipophilicity Optimization : LogP adjustments via substituent modification (e.g., replacing methyl with trifluoromethyl groups) balance membrane permeability and solubility .

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects at the quinazolinone 2-position and phenylbutanamide 3-position?

  • Substituent Libraries : Synthesize derivatives with halogens (Cl, F), alkyl groups (methyl, ethyl), or electron-withdrawing groups (NO₂, CF₃) at the quinazolinone 2-position. Compare IC₅₀ values in kinase inhibition assays .
  • Positional Isomerism : Compare activity of 3- vs. 4-substituted phenylbutanamide analogs to identify steric and electronic preferences in target binding .
  • Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent parameters (Hammett σ, π) with biological activity .

Q. What experimental approaches elucidate the compound’s metabolic stability and potential cytochrome P450 interactions?

  • Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound depletion over time. For example, t₁/₂ < 30 min suggests rapid CYP3A4-mediated oxidation .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to assess competitive inhibition. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
  • Metabolite Identification : HR-MS/MS and NMR characterize major metabolites, such as hydroxylation at the ethylbutanamide chain or N-demethylation of the quinazolinone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.